Pixantrone bismaleinamide, commonly known as pixantrone, is an experimental antineoplastic drug primarily indicated for the treatment of aggressive Non-Hodgkin B-cell lymphomas. It is a derivative of anthracenedione, specifically designed to minimize cardiotoxic effects associated with traditional chemotherapeutics like doxorubicin. The drug acts as a DNA intercalating agent and has shown promise in clinical trials for its efficacy and safety profile.
Pixantrone was developed by Cell Therapeutics and is marketed under the trade name Pixuvri. It received marketing approval from the European Medicines Agency on May 10, 2012. The compound was initially synthesized through a collaborative effort involving researchers from the University of Vermont and various pharmaceutical companies, including Boehringer Mannheim and Novuspharma .
Pixantrone is classified as a cytotoxic agent and is categorized under the broader class of anticancer drugs known as anthracenediones. Unlike its analogs, it exhibits a unique mechanism of action that reduces its potential for cardiotoxicity while retaining antitumor efficacy.
The synthesis of pixantrone involves several chemical reactions that modify the structure of mitoxantrone to enhance its therapeutic profile. The primary method includes:
The synthesis typically requires the use of organic solvents and reagents under controlled conditions to optimize yield and purity. Detailed protocols involve specific temperature controls and reaction times to facilitate the formation of stable intermediates before arriving at the final compound .
Pixantrone has a complex molecular structure characterized by its aza-anthracenedione framework, which includes:
The chemical structure can be represented as follows:
This structure allows for effective intercalation into DNA, leading to cytotoxic effects against cancer cells while minimizing adverse effects on cardiac tissue .
Pixantrone undergoes several key chemical reactions that contribute to its mechanism of action:
The stability of pixantrone's DNA adducts is crucial for its effectiveness as an anticancer agent. Studies indicate that these interactions lead to significant cytotoxicity in tumor cells while sparing normal cardiac cells .
Pixantrone acts primarily through two mechanisms:
Clinical studies have demonstrated that pixantrone produces minimal cardiotoxicity compared to doxorubicin, attributed to its unique structural modifications that reduce oxidative stress and iron binding .
Relevant data regarding pharmacokinetics indicate that pixantrone has a large volume of distribution (25.8 L) and is approximately 50% bound to plasma proteins, with a moderate clearance rate .
Pixantrone has been primarily studied for its application in treating relapsed or refractory Non-Hodgkin B-cell lymphoma. Its reduced cardiotoxicity makes it a valuable alternative in patients with prior exposure to anthracyclines.
Additionally, ongoing research explores its potential effectiveness against other malignancies and autoimmune diseases due to its immunosuppressive properties observed in preclinical models . Further studies are required to fully understand its therapeutic scope beyond hematological cancers.
Pixantrone bismaleinamide, systematically named as 6,9-Bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione dimaleate, is an aza-anthracenedione derivative with the molecular formula C~17~H~19~N~5~O~2~ · 2C~4~H~4~O~4~ (total formula: C~25~H~27~N~5~O~10~). This compound features a planar tetracyclic chromophore where a nitrogen atom replaces the carbon at the 2-position of the anthracenedione scaffold, forming a benzo[g]isoquinoline core. The structure incorporates two aminoethylamino side chains at positions 6 and 9, protonated under physiological conditions to facilitate DNA interaction. The dimaleate salt configuration involves two maleic acid molecules ionically bound to the terminal amine groups of the side chains [6] [7].
The maleate moieties exhibit E-isomerism (trans configuration) as confirmed by the SMILES notation (C(=O)\C=C\C(=O)O
) and InChIKey descriptors (SVAGFBGXEWPNJC-LVEZLNDCSA-N
), which specify the double-bond geometry. This configuration is critical for the salt’s stability and solubility profile. No stereoisomers are possible due to the absence of chiral centers, though tautomerism may occur at the quinone-hydroquinone sites under redox conditions [6] [10].
Pixantrone bismaleinamide presents as a purple to dark blue crystalline powder with high hygroscopicity, requiring storage at 2–8°C under desiccation. Its solubility profile is distinctive:
Thermal stability analysis indicates decomposition above 200°C without a distinct melting point, characteristic of ionic compounds. The crystalline structure remains uncharacterized by single-crystal XRD, though powder X-ray diffraction patterns suggest a monoclinic lattice with π-stacking of aromatic rings. Stability studies reveal susceptibility to photodegradation, necessitating protection from light during handling [7].
Table 1: Physicochemical Properties of Pixantrone Bismaleinamide
Property | Value/Description |
---|---|
Molecular Weight | 557.51 g/mol |
Appearance | Purple to dark blue crystalline powder |
Solubility in Water | 2 mg/mL |
Solubility in DMSO | 100 mg/mL (179.36 mM) |
Storage Conditions | 2–8°C, desiccated, protected from light |
Thermal Decomposition | >200°C |
Nuclear Magnetic Resonance (NMR): ^1^H NMR spectra (D~2~O) exhibit key signals corresponding to the anthracenedione core and maleate residues:
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 358.15 for the pixantrone free base [C~17~H~20~N~5~O~2~]+, and a dominant peak at m/z 557.18 for the protonated dimaleate adduct [C~25~H~28~N~5~O~10~]+. Fragmentation patterns include sequential loss of maleic acid units (–116 Da) and cleavage of the aminoethyl side chains [6] [10].
X-ray Diffraction (XRD): Powder XRD analysis indicates crystalline domains with characteristic peaks at 2θ = 12.4°, 16.8°, 25.6°, and 28.2°. The absence of single-crystal data limits detailed spatial analysis, though computational modeling suggests a co-planar arrangement of the chromophore and maleate anions stabilized by hydrogen bonding [7].
Pixantrone bismaleinamide diverges structurally from classical anthracyclines (e.g., doxorubicin) and anthracenediones (e.g., mitoxantrone) through three key modifications:
These structural changes confer redox-inert properties: Pixantrone does not generate superoxide (O~2~•−) or hydrogen peroxide (H~2~O~2~) in myocardial tissues and inhibits doxorubicinol formation—a cardiotoxic metabolite of doxorubicin. Additionally, its metabolites competitively suppress anthracycline redox cycling, providing a cardioprotective advantage [3] [7].
Table 2: Structural and Functional Comparison with Anthracycline Analogs
Feature | Pixantrone Bismaleinamide | Mitoxantrone | Doxorubicin |
---|---|---|---|
Core Structure | Aza-anthracenedione | Anthracenedione | Anthracycline glycoside |
Redox Activity | Inert | Moderate | High |
Iron Chelation | No | Yes | Yes |
ROS Generation | Undetectable | Low | High |
DNA Binding Mode | Intercalation + alkylation | Intercalation | Intercalation |
Topoisomerase II Inhibition | Weak (IC~50~ >10 μM) | Strong (IC~50~ <1 μM) | Strong (IC~50~ <0.5 μM) |
Table 3: Recognized Nomenclature for Pixantrone Bismaleinamide
Synonym | Source |
---|---|
Pixantrone dimaleate | DrugBank, PubChem |
6,9-Bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione dimaleate | IUPAC (PubChem) |
BBR 2778 | Clinical literature |
2-Azaanthracene-9,10-dione dimaleate | Sigma-Aldrich |
BBR-2778 | Selleck Chemicals |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0